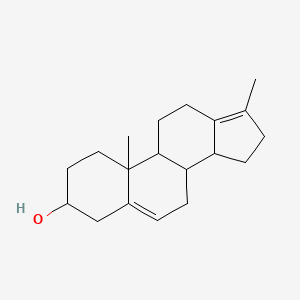
17-Methyl-18-norandrosta-5,13(17)-dien-3beta-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17-Methyl-18-norandrosta-5,13(17)-dien-3beta-ol is a synthetic steroidal compound. It is known for its unique structure, which includes a methyl group at the 17th position and a double bond between the 5th and 13th carbon atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 17-Methyl-18-norandrosta-5,13(17)-dien-3beta-ol typically involves multiple steps, starting from simpler steroidal precursors. The key steps include:
Hydrogenation: Reduction of the precursor to introduce the necessary hydrogen atoms.
Alkylation: Introduction of the methyl group at the 17th position.
Dehydrogenation: Formation of the double bond between the 5th and 13th carbon atoms.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors and stringent control of reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using catalysts like palladium or platinum to facilitate hydrogenation.
Controlled Alkylation: Employing specific alkylating agents under controlled temperature and pressure.
Purification: Techniques like recrystallization and chromatography to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium or platinum catalyst.
Substitution: Halogenating agents like bromine or chlorine under controlled conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated steroids.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Investigated for its potential as a therapeutic agent in hormone replacement therapy and treatment of certain endocrine disorders.
Biology: Used in research to understand steroid hormone action and metabolism.
Wirkmechanismus
The compound exerts its effects by interacting with steroid hormone receptors in the body. It binds to these receptors, modulating the expression of specific genes and influencing various physiological processes. The molecular targets include androgen and estrogen receptors, and the pathways involved are related to hormone signaling and regulation .
Vergleich Mit ähnlichen Verbindungen
- 17-Methyl-19-norandrosta-4,13-dien-3beta-ol
- 17-Methyl-18-norandrosta-5,14-dien-3beta-ol
Comparison:
- 17-Methyl-18-norandrosta-5,13(17)-dien-3beta-ol is unique due to the specific positioning of the double bond and the methyl group, which can influence its biological activity and receptor binding affinity.
- 17-Methyl-19-norandrosta-4,13-dien-3beta-ol has a different double bond position, which may alter its chemical reactivity and biological effects.
- 17-Methyl-18-norandrosta-5,14-dien-3beta-ol has a different double bond position, potentially affecting its stability and interaction with biological targets .
Eigenschaften
Molekularformel |
C19H28O |
|---|---|
Molekulargewicht |
272.4 g/mol |
IUPAC-Name |
10,17-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C19H28O/c1-12-3-5-16-15(12)7-8-18-17(16)6-4-13-11-14(20)9-10-19(13,18)2/h4,14,16-18,20H,3,5-11H2,1-2H3 |
InChI-Schlüssel |
LKAHABNYAXCQQI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2CCC3C(C2CC1)CC=C4C3(CCC(C4)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


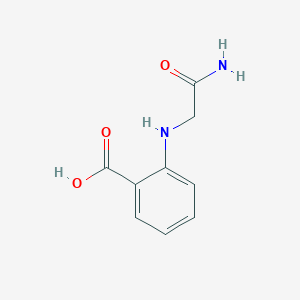
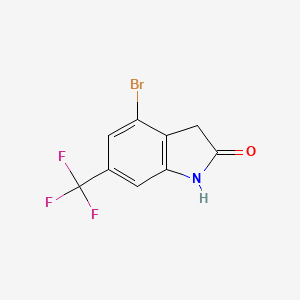

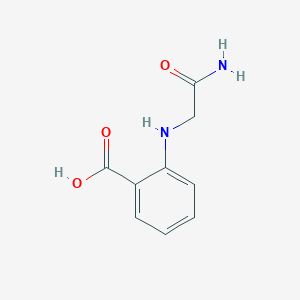
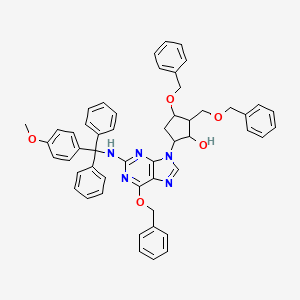
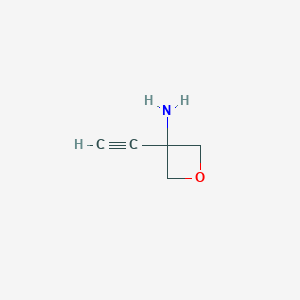
![n-[(3,4-Dimethoxyphenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine](/img/structure/B12284624.png)
![1,5,7,11-Tetraoxaspiro[5.5]undecane](/img/structure/B12284634.png)
![(R)-Phenyl3-O-[(4-methoxyphenyl)methyl]-4,6-O-(phenylmethylene)-1-thio-alpha-D-mannopyranoside](/img/structure/B12284635.png)
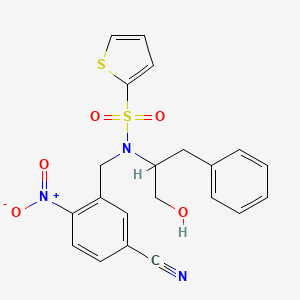
![6-Vinylimidazo[1,2-B]pyridazine-3-carbonitrile](/img/structure/B12284642.png)
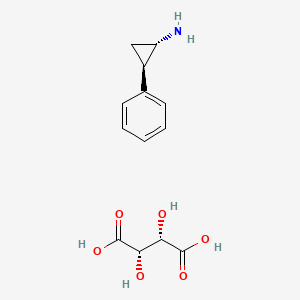
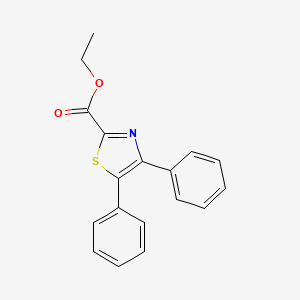
![1-(2-tBoc-amino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-carboxylic Acid Bn Ester](/img/structure/B12284671.png)
